3-Cyclopropylimidazolidine-2,4-dione
CAS No.: 69627-56-1
Cat. No.: VC2054267
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69627-56-1 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 3-cyclopropylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |
| Standard InChI Key | CKMZRUJBGDIMRP-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)CNC2=O |
| Canonical SMILES | C1CC1N2C(=O)CNC2=O |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Information
3-Cyclopropylimidazolidine-2,4-dione is characterized by specific chemical parameters that define its identity and behavior. The compound has been assigned the CAS number 69627-56-1, which serves as its unique identifier in chemical databases. Its molecular formula is C6H8N2O2, indicating its composition of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
The molecular weight of 3-Cyclopropylimidazolidine-2,4-dione is 140.14 g/mol, placing it in the category of low molecular weight compounds, which is often favorable for drug-like properties. The IUPAC name, 3-cyclopropylimidazolidine-2,4-dione, systematically identifies the compound based on its structural components and their arrangement.
Structural Features
The structure of 3-Cyclopropylimidazolidine-2,4-dione is characterized by several distinctive features. The compound contains a five-membered imidazolidine ring with two nitrogen atoms at positions 1 and 3. The nitrogen at position 3 is substituted with a cyclopropyl group, which is a three-membered ring consisting of three carbon atoms. This cyclopropyl group introduces ring strain and contributes to the compound's unique spatial arrangement and reactivity.
The imidazolidine ring also includes two carbonyl groups (C=O) at positions 2 and 4, which contribute to the compound's polarity and potential for hydrogen bonding interactions. These carbonyl groups are integral to the hydantoin core structure and play a significant role in the compound's biological activities.
The structural representation of 3-Cyclopropylimidazolidine-2,4-dione can be expressed through various notations, including:
-
Standard InChI: InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10)
-
Standard InChIKey: CKMZRUJBGDIMRP-UHFFFAOYSA-N
-
SMILES: C1CC1N2C(=O)CNC2=O
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 69627-56-1 |
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 3-cyclopropylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |
| Standard InChIKey | CKMZRUJBGDIMRP-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)CNC2=O |
Characterization Techniques
Spectroscopic Methods
Characterization of 3-Cyclopropylimidazolidine-2,4-dione typically involves a combination of spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable information about the compound's structural framework, including the presence and arrangement of the cyclopropyl group and the imidazolidine ring.
Mass Spectrometry (MS) is another essential technique for characterizing 3-Cyclopropylimidazolidine-2,4-dione, as it provides information about the compound's molecular weight and fragmentation pattern, which can be used to confirm its identity. The expected molecular ion peak would correspond to the molecular weight of 140.14 g/mol.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of 3-Cyclopropylimidazolidine-2,4-dione and to monitor reactions during its synthesis. This technique allows for the separation and quantification of the compound from potential impurities or reaction by-products.
Other chromatographic methods, such as Thin-Layer Chromatography (TLC), may also be used for qualitative analysis and reaction monitoring during the synthesis of 3-Cyclopropylimidazolidine-2,4-dione.
Biological Activities and Applications
Applications in Medicinal Chemistry
3-Cyclopropylimidazolidine-2,4-dione represents a valuable scaffold in medicinal chemistry due to its potential biological activities and structural features. The compound may serve as a building block or intermediate in the synthesis of more complex molecules with enhanced biological activities.
The cyclopropyl group and imidazolidine core contribute to its potential as a pharmaceutical agent or lead compound in drug discovery programs. Researchers may explore structure-activity relationships by modifying various positions of the imidazolidine ring or the cyclopropyl moiety to develop compounds with improved pharmacological profiles.
Chemical Reactivity
General Reactivity Patterns
The chemical reactivity of 3-Cyclopropylimidazolidine-2,4-dione is influenced by its structural features, particularly the imidazolidine ring, the carbonyl groups, and the cyclopropyl moiety. The nitrogen atoms in the imidazolidine ring can participate in various chemical transformations, including alkylation, acylation, and coordination with metal ions.
The carbonyl groups at positions 2 and 4 can undergo typical reactions of amides and imides, such as nucleophilic addition, reduction, and condensation reactions. The cyclopropyl group, with its strained three-membered ring, may exhibit unique reactivity patterns, including ring-opening reactions under certain conditions.
Comparative Analysis with Related Compounds
Structural Analogues
3-Cyclopropylimidazolidine-2,4-dione belongs to a family of compounds that share the imidazolidine-2,4-dione core structure but differ in their substituents. Several structural analogues can be identified, including:
-
3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione, which contains an additional isopropyl substituent at position 5 of the imidazolidine ring.
-
3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione, which features a complex substituent at position 1 of the imidazolidine ring, including a piperidinyl group and a methoxyphenoxy moiety.
These structural analogues provide valuable insights into the structural diversity of imidazolidine derivatives and their potential structure-activity relationships.
Comparison Table of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 3-Cyclopropylimidazolidine-2,4-dione | C6H8N2O2 | 140.14 | Base structure with cyclopropyl at N-3 |
| 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione | C9H14N2O2 | 182.22* | Additional isopropyl group at C-5 |
| 3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione | C21H26N4O5 | 414.46* | Complex substituent at N-1 including piperidinyl and methoxyphenoxy groups |
*Approximate molecular weights based on molecular formulas
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume